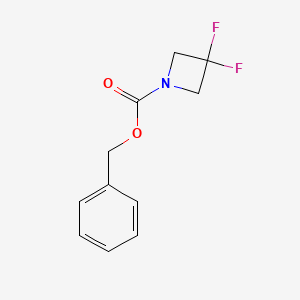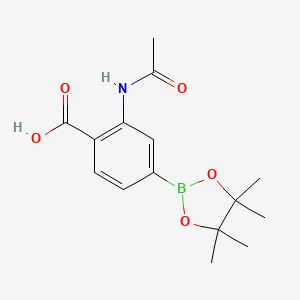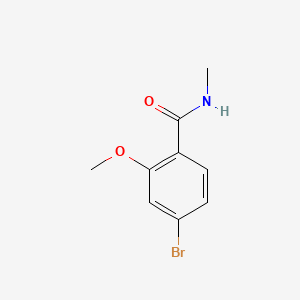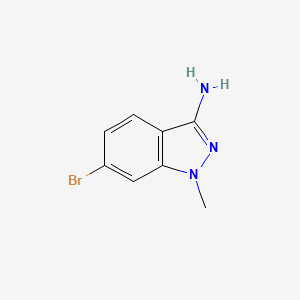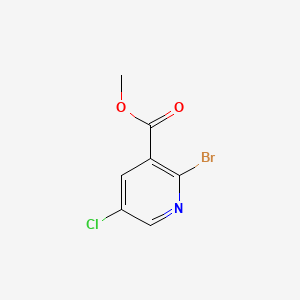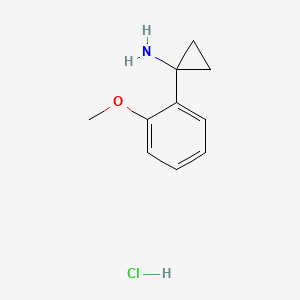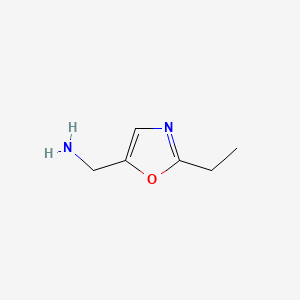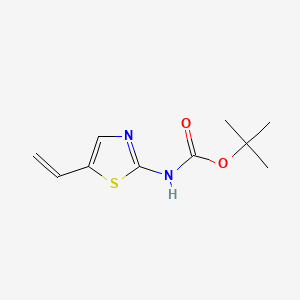
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (TBOHIC) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a common reagent used in organic synthesis and has been used in the development of new drugs, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. TBOHIC is an aromatic compound with a molecular weight of 186.2 g/mol and a melting point of around 100°C.
Applications De Recherche Scientifique
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the development of new drugs and as a tool for studying the structure and function of proteins.
Mécanisme D'action
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is an aromatic compound that is able to interact with proteins and other biological molecules. It has been shown to interact with the active site of enzymes, which can lead to inhibition of enzyme activity. It has also been shown to interact with the active site of proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and physiological processes. It has also been shown to interact with the active site of proteins, which can lead to changes in protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable at room temperature. However, one limitation is that it is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for the use of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. One potential direction is to use it as an inhibitor of enzymes involved in drug metabolism. Additionally, it could be used to study the structure and function of proteins involved in various biochemical pathways. Additionally, it could be used to study the effects of small molecules on protein structure and function. Finally, it could be used to develop new drugs and drug delivery systems.
Méthodes De Synthèse
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate can be synthesized from the reaction of tert-butyl alcohol and 2-oxohexahydro-1H-isoindole-2(3H)-carboxylic acid. In this reaction, tert-butyl alcohol is first reacted with 2-oxohexahydro-1H-isoindole-2(3H)-carboxylic acid in the presence of a strong base such as potassium hydroxide (KOH) to form the corresponding tert-butyl ester. This reaction is conducted at a temperature of around 70°C and is typically complete after a few hours. After the reaction is complete, the resulting tert-butyl ester is then treated with aqueous hydrochloric acid (HCl) to form the desired product, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPWUVURFSJYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677262 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879687-92-0 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

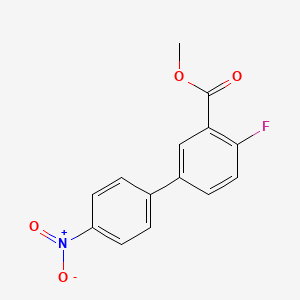
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)

